molecular formula C7H5BrN2S B13033939 4-Bromothieno[2,3-c]pyridin-7-amine

4-Bromothieno[2,3-c]pyridin-7-amine

Cat. No.: B13033939
M. Wt: 229.10 g/mol
InChI Key: KKKBIIJYYHKQNC-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H5BrN2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature . This reaction introduces a bromine atom at the desired position on the thienopyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromothieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyridine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .

Scientific Research Applications

4-Bromothieno[2,3-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromothieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the thienopyridine ring and the amino acid residues in the kinase active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromothieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 4-position enhances its ability to participate in substitution reactions, making it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromothieno[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H,(H2,9,10)

InChI Key

KKKBIIJYYHKQNC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2N)Br

Origin of Product

United States

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